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In the realm of infrared (IR) spectroscopy, the carbonyl (C=O) stretching vibration is one of the

most diagnostic and intensively studied absorption bands. For most carbonyl-containing

compounds, a single, strong absorption peak between 1650 and 1850 cm⁻¹ is the hallmark

feature. Acid anhydrides, however, present a unique and more complex signature: two distinct

C=O stretching bands.[1][2][3] This phenomenon arises from the mechanical coupling of the

two carbonyl groups linked by a central oxygen atom.[2][4] This coupling results in two coupled

vibrational modes: a symmetric stretch and an asymmetric stretch, each with a characteristic

frequency and intensity that is highly sensitive to the molecule's structure.[1][2]

This guide provides a detailed analysis of the C=O stretching frequencies in crotonic
anhydride, an α,β-unsaturated acyclic anhydride. By comparing its spectrum with those of

saturated, cyclic, and other unsaturated anhydrides, we will elucidate the key structural factors

—conjugation and ring strain—that govern the precise location of these informative IR bands.

Vibrational Coupling in Acyclic Anhydrides
The two C=O stretching bands in an anhydride are a direct consequence of in-phase and out-

of-phase stretching motions.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1582151#bc-rfq
https://www.spectroscopyonline.com/view/co-bond-part-iv-acid-anhydrides
https://chemistry.stackexchange.com/questions/42919/why-does-the-carbonyl-group-in-an-acid-anhydride-have-two-stretching-frequencies
https://www.koyonchem.com/blog/how-can-ir-spectroscopy-be-used-to-identify-anhydrides-22860.html
https://chemistry.stackexchange.com/questions/42919/why-does-the-carbonyl-group-in-an-acid-anhydride-have-two-stretching-frequencies
https://www.spcmc.ac.in/uploads/1716616122_PPT-11PART-5IR.pdf
https://www.spectroscopyonline.com/view/co-bond-part-iv-acid-anhydrides
https://chemistry.stackexchange.com/questions/42919/why-does-the-carbonyl-group-in-an-acid-anhydride-have-two-stretching-frequencies
https://www.benchchem.com/product/b1582151/docs?utm_src=pdf-body#introduction-the-unique-carbonyl-signature-of-anhydrides
https://www.benchchem.com/product/b1582151/docs?utm_src=pdf-body#introduction-the-unique-carbonyl-signature-of-anhydrides
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582151?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Asymmetric Stretch (ν_as C=O): Occurs at a higher frequency (higher wavenumber). In this

mode, as one C=O bond stretches, the other compresses.

Symmetric Stretch (ν_s C=O): Occurs at a lower frequency (lower wavenumber). Here, both

C=O bonds stretch and compress in unison.[2]

For open-chain, acyclic anhydrides, the higher frequency asymmetric band is typically stronger

and more intense than the lower frequency symmetric band.[4][5]
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Figure 1: Asymmetric and symmetric C=O stretching modes in an acyclic anhydride.

Comparative Analysis of C=O Stretching
Frequencies
The precise wavenumbers of the two C=O bands are highly dependent on the anhydride's

molecular environment. We will compare crotonic anhydride to three other archetypal

structures to understand these influences.

Crotonic Anhydride: The Effect of Conjugation
Crotonic anhydride is an α,β-unsaturated anhydride. The presence of a carbon-carbon double

bond conjugated with the carbonyl groups significantly influences the C=O bond character.

Resonance delocalizes the π-electrons, imparting more single-bond character to the C=O

bonds. This weakens the bonds, requiring less energy to stretch, and thus lowers the

absorption frequencies.[4][6][7]

For conjugated acyclic anhydrides like crotonic anhydride, the C=O bands are typically

observed near ~1785 cm⁻¹ and ~1725 cm⁻¹.[4]

Saturated Acyclic Anhydrides (e.g., Acetic Anhydride)
In the absence of conjugation, the C=O bonds are stronger. Saturated acyclic anhydrides,

therefore, exhibit C=O stretching bands at higher frequencies compared to their unsaturated

counterparts. For instance, acetic anhydride absorbs near 1820 cm⁻¹ and 1760 cm⁻¹.[4] The

~35-40 cm⁻¹ downward shift in crotonic anhydride's bands is a clear illustration of the

electronic effect of conjugation.

Saturated Cyclic Anhydrides (e.g., Succinic Anhydride)
Incorporating the anhydride group into a strained ring system introduces another critical factor:

ring strain. For five-membered rings like succinic anhydride, the bond angles are constrained,

which alters the hybridization and increases the energy required to stretch the C=O bonds.[4]

This leads to a significant increase in the absorption frequencies. Succinic anhydride shows

bands at approximately 1865 cm⁻¹ and 1780 cm⁻¹.[4]
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Furthermore, in cyclic anhydrides, a reversal of band intensities is observed: the lower

frequency band (asymmetric stretch in 5-membered rings) becomes the more intense of the

two, a key distinguishing feature from acyclic anhydrides.[1][5]

Unsaturated Cyclic Anhydrides (e.g., Maleic Anhydride)
Maleic anhydride presents a case where both conjugation and ring strain are at play. While the

five-membered ring induces strain that raises the frequency, the internal C=C bond introduces

conjugation that lowers it. The result is a balance of these opposing effects. The C=O bands for

maleic anhydride appear around 1853 cm⁻¹ and 1780 cm⁻¹.[1][8] The frequencies are higher

than in crotonic anhydride due to the dominant ring strain effect, but slightly lower than in

succinic anhydride due to the influence of conjugation.

Data Summary: A Comparative Overview
The following table summarizes the typical C=O stretching frequencies for the anhydrides

discussed, providing a clear quantitative comparison.

Anhydride
Type

Example
Key
Structural
Feature(s)

ν_as C=O
(cm⁻¹)

ν_s C=O
(cm⁻¹)

Relative
Intensity
(asym vs.
sym)

Unsaturated

Acyclic

Crotonic

Anhydride
Conjugation ~1785 ~1725

Higher >

Lower

Saturated

Acyclic

Acetic

Anhydride
None ~1820 ~1760

Higher >

Lower[4]

Saturated

Cyclic

Succinic

Anhydride
Ring Strain ~1865 ~1780

Lower >

Higher[1][4]

Unsaturated

Cyclic

Maleic

Anhydride

Ring Strain +

Conjugation
~1853 ~1780

Lower >

Higher[1]

Experimental Protocols: Acquiring High-Quality IR
Spectra
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Obtaining a reliable IR spectrum requires meticulous sample preparation. The choice of

method depends on the physical state of the anhydride.

Step 1: Sample Preparation

Step 2: Data Acquisition

Step 3: Data Analysis

Select Sample

Liquid Sample
(e.g., Crotonic Anhydride)

Solid Sample
(e.g., Maleic Anhydride)

Prepare Neat Film
on Salt Plate Prepare KBr Pellet

Run Background Scan
(Empty Chamber)

Run Sample Scan

Process Spectrum
(Baseline Correction, etc.)

Identify C=O Bands
& Compare to References
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Figure 2: General workflow for obtaining and analyzing an IR spectrum.
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Method 1: Neat Film for Liquid Samples (e.g., Crotonic
Anhydride)
This method is ideal for pure liquid samples and avoids solvent interference.[9]

Materials:

FTIR Spectrometer

Two polished salt plates (e.g., NaCl or KBr)

Dropper or pipette

Kimwipes and appropriate solvent (e.g., anhydrous acetone or methylene chloride) for

cleaning

Protocol:

Plate Cleaning: Ensure the salt plates are clean, dry, and free of scratches. Clean them

gently with a Kimwipe lightly dampened with the cleaning solvent and allow them to dry

completely.

Background Scan: Place the empty, closed sample holder into the spectrometer and run a

background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂

and water vapor.

Sample Application: Place one drop of the liquid anhydride onto the center of one salt plate.

Film Formation: Gently place the second salt plate on top of the first, allowing the liquid to

spread into a thin, uniform film between the plates. Avoid air bubbles.

Data Acquisition: Place the assembled plates into the sample holder in the spectrometer and

acquire the sample spectrum.

Cleaning: After analysis, disassemble the plates, clean them thoroughly with the appropriate

solvent, and return them to the desiccator for storage.
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Method 2: KBr Pellet for Solid Samples (e.g.,
Maleic/Succinic Anhydride)
This technique involves dispersing the solid sample in a dry alkali halide matrix, which is

transparent to IR radiation.[10]

Materials:

FTIR Spectrometer

Agate mortar and pestle

Pellet press and die set

Spectroscopy-grade Potassium Bromide (KBr), thoroughly dried

Spatula and weighing paper

Protocol:

Sample Grinding: In the agate mortar, grind 1-2 mg of the solid anhydride sample to a very

fine powder.

Mixing: Add approximately 100-200 mg of dry KBr to the mortar. Triturate the mixture rapidly

and thoroughly to ensure the sample is homogeneously dispersed. Work quickly to minimize

moisture absorption from the atmosphere.[10]

Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and

place it in the hydraulic press. Apply pressure according to the manufacturer's instructions

(typically 8-10 tons) for several minutes.

Pellet Inspection: Carefully remove the die and extract the pellet. A good pellet should be thin

and transparent or translucent.

Data Acquisition: Run a background scan with the empty sample holder. Then, place the KBr

pellet into the sample holder and acquire the sample spectrum.
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Conclusion
The IR spectrum of an acid anhydride provides a wealth of structural information through its

characteristic pair of C=O stretching bands. For crotonic anhydride, the α,β-unsaturation is

the defining feature, causing a predictable downward shift in its C=O absorption frequencies to

~1785 cm⁻¹ and ~1725 cm⁻¹ due to resonance effects. This contrasts sharply with the higher

frequencies observed in saturated acyclic anhydrides and the even higher frequencies in cyclic

anhydrides, where ring strain dominates. By systematically comparing the spectra of these

different classes, researchers can confidently identify the structural motifs present in an

unknown anhydride, making IR spectroscopy an indispensable tool in chemical synthesis and

analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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